

# Spectroscopic Characterization of 3-Bromo-9-ethylcarbazole: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-9-ethylcarbazole

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **3-Bromo-9-ethylcarbazole**, a key intermediate in the synthesis of various functional organic materials and pharmacologically active compounds. This document details the nuclear magnetic resonance (NMR) spectroscopic properties and provides contextual data from other key analytical techniques.

## Molecular Structure and Properties

**3-Bromo-9-ethylcarbazole** is a derivative of carbazole, a tricyclic aromatic heterocycle. The presence of the bromine atom and the ethyl group significantly influences its electronic properties and reactivity.

Molecular Formula: C<sub>14</sub>H<sub>12</sub>BrN

Molecular Weight: 274.16 g/mol

Appearance: White to almost white crystalline powder.[\[1\]](#)

Melting Point: 58–60°C[\[2\]](#)[\[3\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **3-Bromo-9-ethylcarbazole**. Below are the detailed  $^1\text{H}$  NMR data and an estimation of the  $^{13}\text{C}$  NMR chemical shifts based on known substituent effects on the carbazole scaffold.

## $^1\text{H}$ NMR Spectroscopic Data

The proton NMR spectrum of **3-Bromo-9-ethylcarbazole**, typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ), exhibits characteristic signals for the aromatic protons and the N-ethyl group.

Table 1:  $^1\text{H}$  NMR Chemical Shifts and Coupling Constants for **3-Bromo-9-ethylcarbazole**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.10	d	7.7	H-4
7.63	d	2.5	H-2
7.49	ddd	8.2, 7.1, 1.1	H-5
7.42	d	8.2	H-8
7.35	d	8.7	H-6
7.24	m	H-7	
7.16	dd	8.8, 2.5	H-1
4.37	q	7.3	$-\text{CH}_2-$ (ethyl)
1.45	t	7.3	$-\text{CH}_3$ (ethyl)

Solvent:  $\text{CDCl}_3$ ,

Reference: TMS (0  
ppm). Data sourced  
from Bezuglyi et al.  
(2015)[2][3].

## $^{13}\text{C}$ NMR Spectroscopic Data (Estimated)

Explicit experimental  $^{13}\text{C}$  NMR data for **3-Bromo-9-ethylcarbazole** is not readily available in the surveyed literature. However, based on the known chemical shifts of 9-ethylcarbazole and the substituent effects of bromine on an aromatic ring, the following chemical shifts can be predicted. The bromine atom is expected to cause a downfield shift at the carbon of substitution (C-3) and influence the shifts of the ortho (C-2, C-4) and para (C-6) positions.

Table 2: Estimated  $^{13}\text{C}$  NMR Chemical Shifts for **3-Bromo-9-ethylcarbazole**

Chemical Shift ( $\delta$ ) ppm	Assignment
140-142	C-10a
138-140	C-4a
125-127	C-5
122-124	C-8
120-122	C-1
118-120	C-7
115-117	C-3 (C-Br)
110-112	C-2
108-110	C-6
107-109	C-4
37-39	-CH <sub>2</sub> - (ethyl)
13-15	-CH <sub>3</sub> (ethyl)

Disclaimer: These are estimated values based on substituent effects and data from similar carbazole derivatives. Experimental verification is required.

## Other Spectroscopic Techniques (Predicted Data)

While specific experimental data for IR and MS of **3-Bromo-9-ethylcarbazole** were not found, the expected spectral features can be predicted based on its molecular structure.

## Infrared (IR) Spectroscopy

The IR spectrum of **3-Bromo-9-ethylcarbazole** is expected to show characteristic absorption bands for the aromatic C-H stretching, C=C stretching of the aromatic rings, and the aliphatic C-H stretching of the ethyl group.

Table 3: Predicted IR Absorption Bands for **3-Bromo-9-ethylcarbazole**

Wavenumber (cm <sup>-1</sup> )	Vibration Type
3100-3000	Aromatic C-H Stretch
2975-2850	Aliphatic C-H Stretch (ethyl)
1600-1450	Aromatic C=C Stretch
~1470	CH <sub>2</sub> Bend
~1380	CH <sub>3</sub> Bend
1250-1000	C-N Stretch
850-750	Aromatic C-H Bend (out-of-plane)
700-500	C-Br Stretch

## Mass Spectrometry (MS)

In a mass spectrum of **3-Bromo-9-ethylcarbazole**, the molecular ion peak (M<sup>+</sup>) would be expected at m/z 273 and 275 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its two stable isotopes (<sup>79</sup>Br and <sup>81</sup>Br).

Table 4: Predicted Mass Spectrometry Fragmentation for **3-Bromo-9-ethylcarbazole**

m/z	Fragment
275	$[M+2]^+$ (with $^{81}\text{Br}$ )
273	$[M]^+$ (with $^{79}\text{Br}$ )
260	$[M - \text{CH}_3]^+$
246	$[M - \text{C}_2\text{H}_5]^+$
194	$[M - \text{Br}]^+$
166	$[M - \text{Br} - \text{C}_2\text{H}_4]^+$

## Experimental Protocols

### Synthesis of 3-Bromo-9-ethylcarbazole

A common and effective method for the synthesis of **3-Bromo-9-ethylcarbazole** is the electrophilic bromination of 9-ethylcarbazole using N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).

#### Procedure:

- Dissolve 9-ethylcarbazole (1.0 equivalent) in DMF.
- Add N-bromosuccinimide (1.0 equivalent) to the solution.
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water.
- Extract the product with a suitable organic solvent, such as ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.

- Purify the crude product by recrystallization from methanol to obtain white, needle-like crystals.[2][3]

## NMR Sample Preparation and Data Acquisition

### Sample Preparation:

- Weigh approximately 5-10 mg of dry **3-Bromo-9-ethylcarbazole** for  $^1\text{H}$  NMR (20-50 mg for  $^{13}\text{C}$  NMR).
- Transfer the solid into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

### Instrumental Parameters ( $^1\text{H}$ NMR):

- Spectrometer: 400 MHz or higher
- Pulse Program: Standard single pulse ( zg30 )
- Acquisition Time: ~2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16
- Spectral Width: -2 to 12 ppm

### Instrumental Parameters ( $^{13}\text{C}$ NMR):

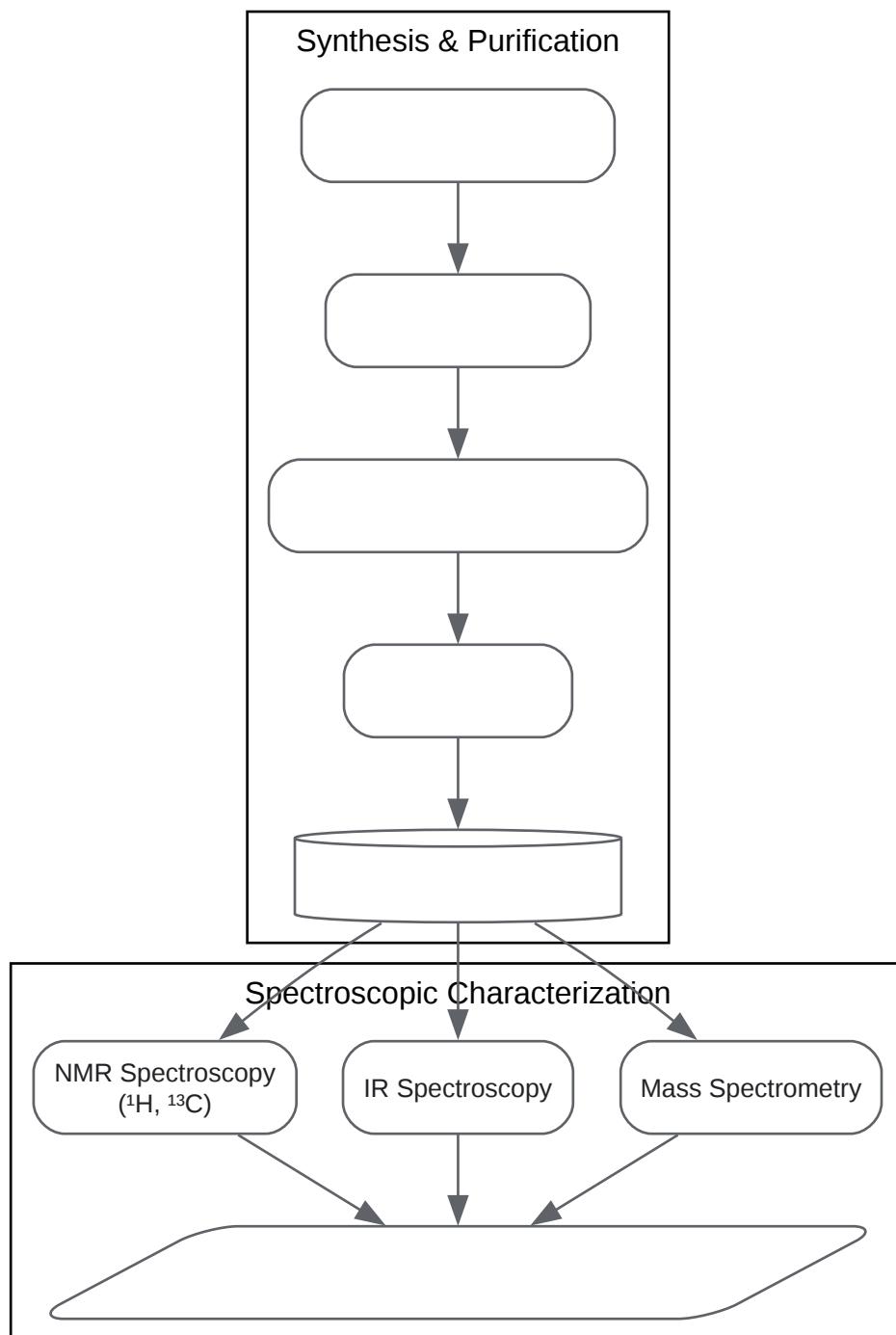
- Spectrometer: 100 MHz or higher
- Pulse Program: Proton-decoupled single pulse ( zgpg30 )
- Acquisition Time: ~1-2 seconds

- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024 or more, depending on sample concentration
- Spectral Width: 0 to 220 ppm

## Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic characterization of **3-Bromo-9-ethylcarbazole**.

Caption: Molecular structure of **3-Bromo-9-ethylcarbazole**.



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Caption: Experimental workflow for synthesis and characterization.

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